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Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167

This guide provides a detailed comparison of two prominent small molecule inhibitors of the
Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), SBP-7455 and SBI-0206965.
Both compounds are crucial tools for researchers studying autophagy, a fundamental cellular
recycling process implicated in various diseases, including cancer. This analysis focuses on
their comparative potency and specificity, supported by experimental data, to aid researchers in
selecting the appropriate tool for their studies.

Executive Summary

SBP-7455 is a second-generation, dual ULK1/2 inhibitor developed through a structure-based
design approach to improve upon the first-generation compound, SBI-0206965.[1]
Experimental data demonstrates that SBP-7455 exhibits significantly greater potency against
both ULK1 and ULK2 in biochemical and cellular assays. While SBI-0206965 has proven to be
a valuable research tool, it displays notable off-target activity, particularly against AMP-
activated protein kinase (AMPK). SBP-7455 was designed for improved on-target potency and
drug-like properties, including oral bioavailability, making it a more potent and suitable
candidate for in vivo studies.[1][2]

Potency Comparison

The potency of SBP-7455 and SBI-0206965 has been evaluated in various assays, including in
vitro enzymatic assays and cellular target engagement studies. SBP-7455 consistently
demonstrates superior potency.
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In Vitro Kinase Inhibition

Biochemical assays measuring the direct inhibition of kinase activity show a clear potency
advantage for SBP-7455. In ADP-Glo assays, which quantify kinase activity by measuring ATP
consumption, SBP-7455 has an IC50 of 13 nM for ULK1, which is approximately 8-fold more
potent than SBI-0206965 (IC50 of 108 nM).[3][4][5] The difference is less pronounced for
ULK2, but SBP-7455 remains the more potent inhibitor.[3][4]

Compound Target IC50 (ADP-Glo Assay)
SBP-7455 ULK1 13 nM[3][5]

ULK2 476 nM[3][5]

SBI-0206965 ULK1 108 nM[4][6][7]

ULK2 711 nM[4][6][7]

Table 1. In Vitro Potency of SBP-7455 and SBI-0206965 against ULK1/2.

Cellular Activity

In cellular contexts, SBP-7455 also shows enhanced efficacy. In cell viability assays using the
triple-negative breast cancer (TNBC) cell line MDA-MB-468, SBP-7455 demonstrated an IC50
of 0.3 uM, which is 7-fold more potent than SBI-0206965 (IC50 = 2.1 uM).[1] This increased
cellular potency is consistent with its superior performance in biochemical and cellular target
engagement assays.[1]

Compound Cell Line IC50 (Cell Viability Assay)
SBP-7455 MDA-MB-468 0.3 uM[1][5]
SBI-0206965 MDA-MB-468 2.1 uM[1]

Table 2. Cellular Potency in MDA-MB-468 TNBC Cells (72h treatment).

Specificity Profile

A critical factor for a chemical probe is its specificity. While both compounds target ULK1/2,
studies have revealed significant differences in their kinase selectivity profiles.
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SBI-0206965: This compound was originally identified as a ULK1 inhibitor but was later found
to be a potent inhibitor of AMP-activated protein kinase (AMPK).[8][9][10] In a screen against
140 kinases, SBI-0206965 was found to inhibit several other kinases, including members of the
AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than its
intended targets, ULK1 or AMPK.[8][9] Further screening against a panel of 456 kinases
showed that at a concentration of 10 uM, it inhibited 10 kinases, with FAK and FLT3 having an
IC50 similar to ULKZ1.[7] This promiscuity can complicate the interpretation of experimental
results, as observed effects may not be solely due to ULK1/2 inhibition.[8]

SBP-7455: Developed as an optimized successor, SBP-7455 exhibits improved binding affinity
for ULK1/2.[1][2] Its design, based on the co-crystal structure of SBI-0206965 with ULK2,
aimed to enhance on-target potency and selectivity.[1] The 5-trifluoromethyl group in SBP-7455
provides additional interactions within the kinase's back pocket compared to the bromo group
in SBI-0206965, contributing to its improved potency and binding.[2] While comprehensive
kinase panel data for SBP-7455 is not as widely published, its development process was
focused on improving the drug-like properties and potency of SBI-0206965, suggesting a more
refined specificity profile.[1][2]

Mechanism of Action and Signaling Pathway

Both SBP-7455 and SBI-0206965 are ATP-competitive inhibitors that target the kinase activity
of ULK1 and ULK2. These kinases are central to the initiation of autophagy. The ULK1/2
complex, which also includes ATG13, FIP200, and ATG101, is a key downstream effector of the
nutrient-sensing mMTOR and AMPK pathways. Under nutrient-rich conditions, mTOR
phosphorylates and inhibits ULK1. Conversely, under starvation or stress, AMPK activates
ULK1. Activated ULK1/2 then phosphorylates downstream substrates like Beclin-1 and Vps34,
which are crucial for the nucleation of the autophagosome.[2][11] By inhibiting ULK1/2, SBP-
7455 and SBI-0206965 block these initial phosphorylation events, thereby preventing
autophagosome formation and inhibiting autophagic flux.[1][2]
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Figure 1. Simplified signaling pathway for autophagy initiation via the ULK1/2 complex.

Experimental Protocols

The following are summaries of key experimental methods used to characterize and compare

SBP-7455 and SBI-0206965.

ADP-Glo™ Kinase Assay (In Vitro Potency)
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This assay quantitatively measures kinase activity by measuring the amount of ADP produced
during a kinase reaction.

e Reaction Setup: Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate
(e.g., a generic peptide) and ATP in a kinase reaction buffer. Test compounds (SBP-7455 or
SBI-0206965) are added at varying concentrations.

o Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled
temperature (e.g., 60 minutes at 30°C).

o ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete

the remaining ATP.

» Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then
used in a luciferase/luciferin reaction to produce light.

o Measurement: The luminescent signal is measured using a plate-reading luminometer. The
signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
IC50 values are calculated from dose-response curves.[1][3]
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Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

Cell Viability Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

¢ Cell Plating: Cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere
overnight.

« Compound Treatment: The cells are treated with a range of concentrations of SBP-7455 or
SBI-0206965 for a specified period (e.g., 72 hours).[1]
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» Reagent Addition: A viability reagent, such as CellTiter-Glo®, is added to the wells. This
reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that
generate a luminescent signal proportional to the amount of ATP present, which correlates
with the number of viable cells.

o Measurement: The plate is incubated to stabilize the signal, and luminescence is read on a
plate reader.

e Analysis: The data is normalized to untreated controls, and IC50 values are determined by
fitting the results to a dose-response curve.

Conclusion

The available data strongly indicates that SBP-7455 is a superior chemical probe for studying
ULK1/2-mediated autophagy compared to SBI-0206965. It offers significantly higher potency in
both biochemical and cellular assays.[1] While SBI-0206965 has been instrumental in
advancing the field, its off-target effects, particularly on AMPK, necessitate cautious
interpretation of results.[8][9] SBP-7455, developed through rational drug design, represents a
more potent and refined tool.[1][2] Furthermore, its improved drug-like properties, including oral
bioavailability, make it the preferred choice for in vivo studies investigating the therapeutic
potential of autophagy inhibition.[1][12] Researchers should consider these differences in
potency and specificity when designing experiments and interpreting data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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